2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)benzamide
Description
2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)benzamide is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.
Properties
IUPAC Name |
2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FN4O4/c22-18-8-4-3-7-17(18)19-24-21(30-25-19)16-6-2-1-5-15(16)20(27)23-13-9-11-14(12-10-13)26(28)29/h1-12H,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUABYCQYRBOFPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CC=C3F)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)benzamide typically involves the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide-dimethyl sulfoxide medium at ambient temperature . This method allows for the efficient production of the compound without the need for protective groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions can be carried out using reagents like halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antibacterial agent
Material Science: It is used in the development of fluorescent dyes, sensors, and organic light-emitting diodes (OLEDs).
Biological Research: The compound is investigated for its interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.
1,3,4-Oxadiazole Derivatives: These compounds also contain an oxadiazole ring but differ in the position of the nitrogen atoms, leading to different chemical and biological properties.
Uniqueness
2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)benzamide is unique due to the specific substitution pattern on the oxadiazole ring and the presence of both fluorophenyl and nitrophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
